molecular formula C12H18O2 B14725688 Ethyl 3-cyclohexylidene-2-methylprop-2-enoate CAS No. 5717-29-3

Ethyl 3-cyclohexylidene-2-methylprop-2-enoate

Katalognummer: B14725688
CAS-Nummer: 5717-29-3
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: HYTLJINJKKFOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-cyclohexylidene-2-methylprop-2-enoate is an organic compound with the molecular formula C12H18O2. It is a derivative of cyclohexane and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexylidene-2-methylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexylidene-2-methylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-cyclohexylidene-2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-cyclohexylidene-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems, is ongoing.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 3-cyclohexylidene-2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexylidene group, which can stabilize certain intermediates and transition states.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-cyclohexylidene-2-methylacrylate
  • Ethyl 3-cyclohexylidene-2-methylpropanoate
  • Ethyl 3-cyclohexylidene-2-methylbut-2-enoate

Uniqueness

Ethyl 3-cyclohexylidene-2-methylprop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. The presence of the cyclohexylidene group enhances its potential for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

5717-29-3

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h3-8H2,1-2H3

InChI-Schlüssel

HYTLJINJKKFOJZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C=C1CCCCC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.